Cas no 1227267-28-8 (methyl 5-bromo-1H-indole-6-carboxylate)

1227267-28-8 structure

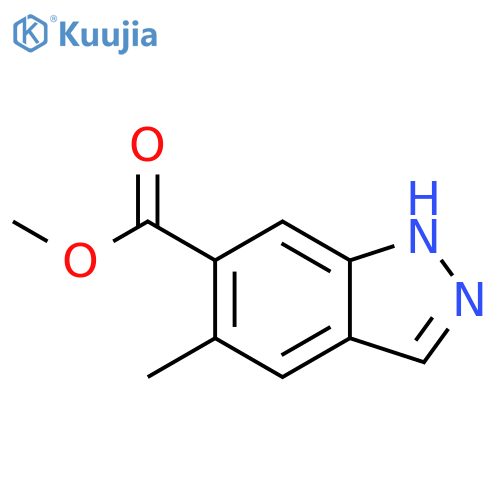

商品名:methyl 5-bromo-1H-indole-6-carboxylate

CAS番号:1227267-28-8

MF:C10H8BrNO2

メガワット:254.080021858215

MDL:MFCD11976066

CID:1006511

PubChem ID:49758006

methyl 5-bromo-1H-indole-6-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 5-methyl-1H-indazole-6-carboxylate

- methyl 5-bromo-1H-indole-6-carboxylate

- AG-L-21304

- BB 0261271

- CTK4B3235

- FT-0682483

- I10-1091

- KB-54535

- MolPort-016-578-815

- 1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester

- A891036

- DTXSID70677824

- AMY9721

- MFCD11976066

- 5-BROMO INDOLE-6-CARBOXYLIC ACID METHYL ESTER

- methyl5-bromo-1H-indole-6-carboxylate

- SY097156

- P11302

- Methyl 5-Bromoindole-6-carboxylate

- AS-50871

- 1227267-28-8

- CS-0049003

- DB-062081

- AKOS015834791

-

- MDL: MFCD11976066

- インチ: InChI=1S/C10H8BrNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3

- InChIKey: IIOVQDYEEGSQRC-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C=C2C=CNC2=C1)Br

計算された属性

- せいみつぶんしりょう: 252.97384g/mol

- どういたいしつりょう: 252.97384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

methyl 5-bromo-1H-indole-6-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M220918-100mg |

Methyl 5-Bromo-1H-indole-6-carboxylate |

1227267-28-8 | 100mg |

$ 95.00 | 2022-06-04 | ||

| TRC | M220918-500mg |

Methyl 5-Bromo-1H-indole-6-carboxylate |

1227267-28-8 | 500mg |

$ 340.00 | 2022-06-04 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08143-25G |

methyl 5-bromo-1H-indole-6-carboxylate |

1227267-28-8 | 97% | 25g |

¥ 16,948.00 | 2023-03-30 | |

| eNovation Chemicals LLC | D496703-10G |

methyl 5-bromo-1H-indole-6-carboxylate |

1227267-28-8 | 97% | 10g |

$1500 | 2024-05-23 | |

| Advanced ChemBlocks | L13684-250MG |

Methyl 5-bromo-1H-indole-6-carboxylate |

1227267-28-8 | 97% | 250MG |

$115 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB08143-1G |

methyl 5-bromo-1H-indole-6-carboxylate |

1227267-28-8 | 97% | 1g |

¥ 1,438.00 | 2023-03-30 | |

| Aaron | AR000JRV-250mg |

1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester |

1227267-28-8 | 97% | 250mg |

$93.00 | 2025-02-10 | |

| Aaron | AR000JRV-25g |

1H-Indole-6-carboxylic acid, 5-bromo-, methyl ester |

1227267-28-8 | 97% | 25g |

$2932.00 | 2025-02-10 | |

| eNovation Chemicals LLC | D496703-25g |

methyl 5-bromo-1H-indole-6-carboxylate |

1227267-28-8 | 97% | 25g |

$3185 | 2025-02-19 | |

| abcr | AB458288-250mg |

Methyl 5-bromo-1H-indole-6-carboxylate; . |

1227267-28-8 | 250mg |

€214.90 | 2025-03-19 |

methyl 5-bromo-1H-indole-6-carboxylate サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:1227267-28-8)methyl 5-bromo-1H-indole-6-carboxylate

注文番号:A891036

在庫ステータス:in Stock/in Stock

はかる:5g/1g

清らかである:99%/99%

最終更新された価格情報:Friday, 30 August 2024 11:35

価格 ($):677.0/193.0

methyl 5-bromo-1H-indole-6-carboxylate 関連文献

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

1227267-28-8 (methyl 5-bromo-1H-indole-6-carboxylate) 関連製品

- 170487-40-8(Methyl 1h-indazole-6-carboxylate)

- 192945-49-6(Methyl 1H-indazole-4-carboxylate)

- 473416-12-5(Methyl 1H-Indazole-5-carboxylate)

- 713-09-7(Ethyl 1H-indazole-6-carboxylate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

atkchemica

(CAS:1227267-28-8)methyl 5-bromo-1H-indole-6-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:1227267-28-8)methyl 5-bromo-1H-indole-6-carboxylate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ